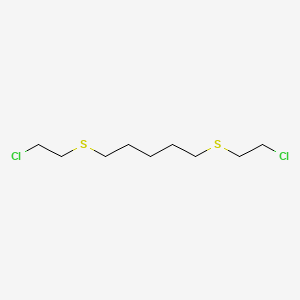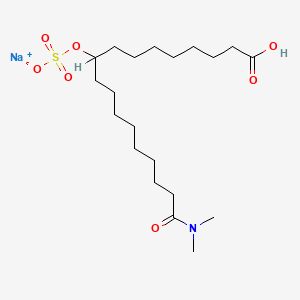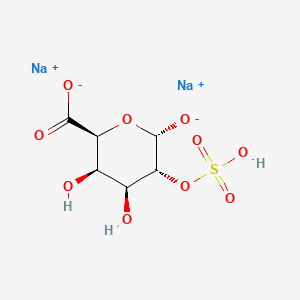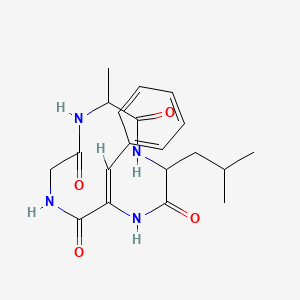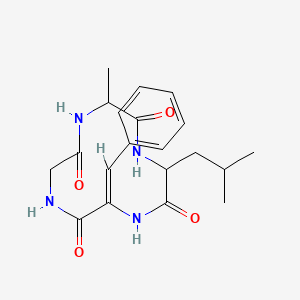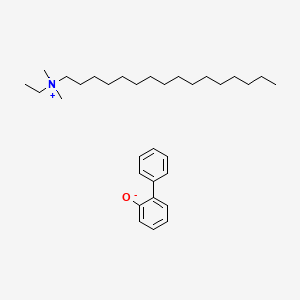
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine typically involves multi-step organic reactions. The starting materials often include pyrrolo(2,3-d)pyrimidine derivatives, which undergo various functional group transformations to introduce the amino, hydroxy, and carboxamidine groups. Common reagents used in these reactions include amines, hydroxylating agents, and carboxamidine precursors. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups will produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological processes.
類似化合物との比較
Similar Compounds
4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the hydroxy and ethoxymethyl groups.
N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the amino group.
4-Amino-N-hydroxy-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the ethoxymethyl group.
Uniqueness
The presence of the amino, hydroxy, and ethoxymethyl groups in 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
120386-09-6 |
|---|---|
分子式 |
C10H14N6O3 |
分子量 |
266.26 g/mol |
IUPAC名 |
4-amino-N'-hydroxy-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C10H14N6O3/c11-8(15-18)6-3-16(5-19-2-1-17)10-7(6)9(12)13-4-14-10/h3-4,17-18H,1-2,5H2,(H2,11,15)(H2,12,13,14) |
InChIキー |
FGOIGJWZOGAZHP-UHFFFAOYSA-N |
異性体SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)/C(=N/O)/N |
正規SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


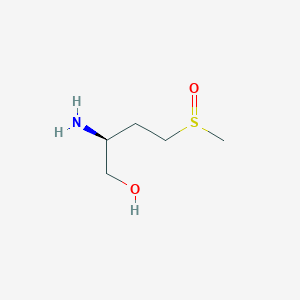
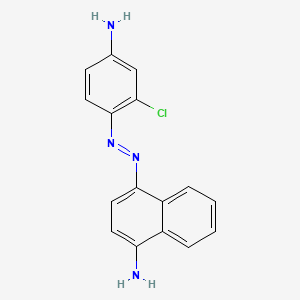

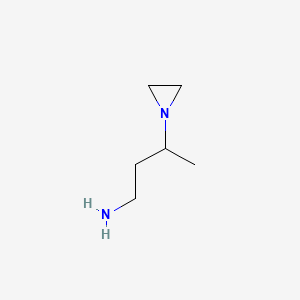
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

